

Santolina Triene: Aromatic Constituent with Limited Application in Flavor and Fragrance

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Compound of Interest

Compound Name: *Santolina triene*

Cat. No.: B1198447

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Introduction

Santolina triene (2,5-dimethyl-3-vinyl-1,4-hexadiene) is a naturally occurring irregular monoterpene found as a constituent in the essential oils of various aromatic plants. It is notably present in species of the *Santolina* genus, particularly *Santolina corsica* and *Santolina chamaecyparissus*, as well as in Moroccan chamomile and wormwood oil.[1] Despite its presence in these fragrant essential oils, **Santolina triene** as an isolated compound is not utilized in the flavor and fragrance industry. This is primarily due to a lack of comprehensive safety and toxicological data, leading to recommendations against its use as a flavor or fragrance ingredient.[1]

This document provides an overview of **Santolina triene**'s occurrence, the olfactory profile of the essential oils in which it is found, and standardized protocols for the analysis of these oils.

Application Notes

Santolina triene is a volatile organic compound that contributes to the overall aromatic profile of the essential oils it inhabits. The essential oil of *Santolina chamaecyparissus*, for instance, is characterized by a complex aroma described as herbal, with earthy, woody, and camphoraceous notes.[2][3] The sensory character of the essential oil is a result of the interplay of its numerous constituents.

While the essential oil of *Santolina chamaecyparissus* has applications in traditional medicine and as a flavoring agent in some food and beverages, the isolated **Santolina triene** is not used

for these purposes.[2][3] The flavor and fragrance industry relies on a palette of ingredients that have been rigorously tested for safety and are approved for use by regulatory bodies. Due to insufficient data regarding its toxicological and dermatological effects, **Santolina triene** has not been established as a safe and reliable ingredient for direct addition to consumer products.[1][4]

Researchers and product developers interested in the aromatic properties associated with **Santolina triene** should therefore focus on the use of the whole essential oils where it is naturally present, provided these oils meet the required safety and quality standards.

Quantitative Data

The concentration of **Santolina triene** can vary significantly in essential oils depending on the plant species, geographical origin, and harvesting time. The following table summarizes the composition of Santolina corsica essential oil as reported in a study.

Compound	Class	Percentage (%)
Myrcene	Monoterpene Hydrocarbon	34.6
Santolina triene	Irregular Monoterpene	13.5
β -Phellandrene	Monoterpene Hydrocarbon	11.7

Table 1: Major constituents of Santolina corsica essential oil.

[5]

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory method for extracting essential oils from plant material.

Materials:

- Fresh or dried aerial parts of the plant (e.g., *Santolina chamaecyparissus*)
- Distilled water
- Clevenger-type apparatus
- Heating mantle
- Round-bottom flask (2 L)
- Condenser
- Collection burette
- Anhydrous sodium sulfate

Procedure:

- Place 100 g of the air-dried plant material into the 2 L round-bottom flask.
- Add 1 L of distilled water to the flask.
- Set up the Clevenger apparatus with the flask, condenser, and collection burette.
- Turn on the heating mantle and bring the water to a boil.
- Continue the distillation for 3 hours, collecting the condensed essential oil and water in the burette.
- After 3 hours, turn off the heating mantle and allow the apparatus to cool.
- Carefully collect the separated essential oil from the burette.
- Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
- Store the essential oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the extracted essential oil to identify and quantify its components, including **Santolina triene**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m)

GC Conditions:

- Carrier gas: Helium, constant flow rate of 1.0 mL/min
- Injector temperature: 250°C
- Injection volume: 1 μ L (split ratio 1:50)
- Oven temperature program:
 - Initial temperature: 60°C for 5 minutes
 - Ramp: 3°C/min to 240°C
 - Hold: 10 minutes at 240°C

MS Conditions:

- Ion source temperature: 230°C
- Quadrupole temperature: 150°C
- Ionization energy: 70 eV
- Mass range: 40-500 amu

Data Analysis:

- Identify the chemical constituents by comparing their mass spectra with those in the NIST and Wiley libraries.
- Confirm the identification by comparing their calculated retention indices (RI) with literature values.
- Calculate the relative percentage of each component by peak area normalization.

Protocol 3: Sensory Evaluation of Essential Oil

This protocol describes a method for the sensory evaluation of the extracted essential oil by a trained panel.

Materials:

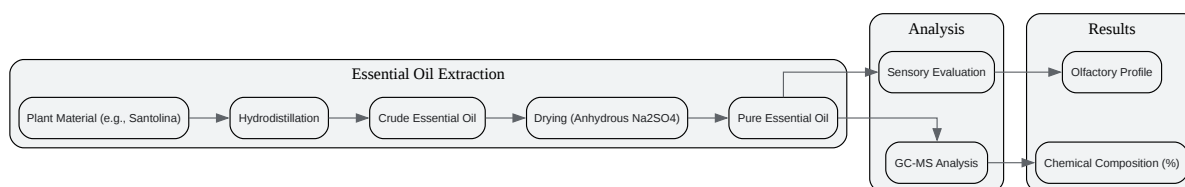
- Extracted essential oil
- Ethanol (96%, odorless) for dilution
- Smelling strips
- Sensory evaluation booths with controlled lighting and ventilation
- Water and unsalted crackers for palate cleansing

Procedure:

- Prepare a 10% solution of the essential oil in ethanol.
- Dip a smelling strip into the solution, ensuring it is saturated but not dripping.
- Allow the solvent to evaporate for 30 seconds.
- Present the smelling strip to a panel of at least 10 trained sensory assessors.
- Ask the panelists to evaluate the odor profile of the essential oil at different time intervals (top, middle, and base notes) and to describe the aroma using a predefined list of descriptors (e.g., herbal, woody, camphoraceous, floral, fruity).

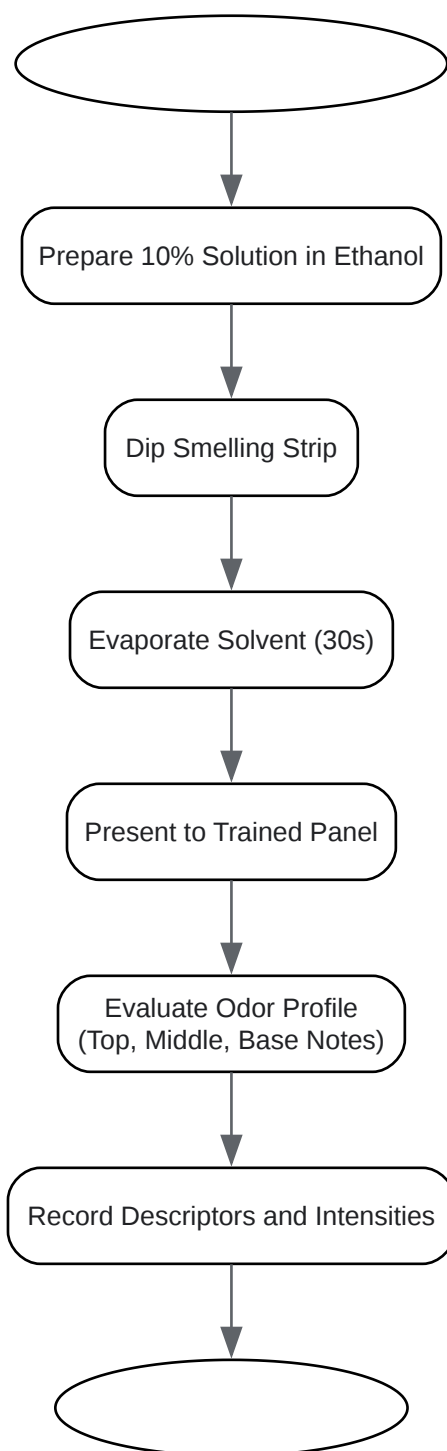
- Record the intensity of each descriptor on a scale from 0 (not perceptible) to 9 (very strong).
- Compile and analyze the data to create an olfactory profile of the essential oil.

Visualizations



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Caption: Experimental workflow for the extraction and analysis of essential oils.



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Caption: Protocol for the sensory evaluation of essential oils.

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